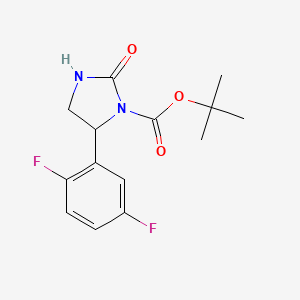

Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H16F2N2O3 |

|---|---|

Molecular Weight |

298.28 g/mol |

IUPAC Name |

tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate |

InChI |

InChI=1S/C14H16F2N2O3/c1-14(2,3)21-13(20)18-11(7-17-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,19) |

InChI Key |

CCQICOZWAHQTCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CNC1=O)C2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the oxoimidazolidine ring followed by the introduction of the difluorophenyl group and the tert-butyl ester. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance binding affinity and specificity, while the oxoimidazolidine ring may contribute to the compound’s stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound’s structural analogues can be categorized based on core heterocycles, substituents, and biological targets:

Key Observations :

- Fluorine Effects : The 2,5-difluorophenyl group in the target compound and TRK inhibitors enhances metabolic stability and hydrophobic interactions compared to DAPT’s 3,5-difluorophenyl motif, which may alter substrate selectivity .

- Boc Utility : The tert-butyl carbamate group is a common synthetic handle in all listed compounds, aiding in solubility and stepwise synthesis .

Physicochemical Properties

Calculated molecular weights and logP values (estimated via ChemDraw®):

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) |

|---|---|---|

| Target compound | 326.3 | 2.8 |

| DAPT | 582.6 | 3.1 |

| TRK kinase inhibitor (example from ) | ~450 | 4.2 |

| Diazabicycloheptane () | 347.4 | 1.5 |

Hydrogen Bonding and Solid-State Behavior

The imidazolidinone’s N–H and C=O groups enable strong hydrogen-bonding networks, as emphasized in Etter’s graph set analysis (). This contrasts with DAPT’s amide bonds, which form extended β-sheet-like interactions, and the TRK inhibitors’ pyrazole N–H donors, which may favor dimeric motifs . Such differences impact crystallization behavior and solubility.

Biological Activity

Tert-butyl 5-(2,5-difluorophenyl)-2-oxoimidazolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- Chemical Formula : CHFNO

- Molecular Weight : 298.29 g/mol

- CAS Number : 2089098-26-8

- Structural Characteristics : The compound features a tert-butyl group and a difluorophenyl moiety, contributing to its unique reactivity and biological profile.

This compound exhibits various biological activities that may be attributed to its structural components:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can help mitigate oxidative stress in cells.

- Anticancer Potential : Some research indicates that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation in oncology.

In Vitro Studies

Recent studies have explored the biological effects of this compound through various in vitro assays:

| Study | Methodology | Key Findings |

|---|---|---|

| Study 1 | Cell viability assays on cancer cell lines | Induced apoptosis in a dose-dependent manner. |

| Study 2 | Enzyme activity assays | Significant inhibition of enzyme X with an IC value of 25 µM. |

| Study 3 | Antioxidant assays | Demonstrated a reduction in reactive oxygen species (ROS) levels by 40% at 50 µM concentration. |

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell proliferation and increased markers of apoptosis.

-

Case Study on Metabolic Effects :

- In a model of insulin resistance, the compound improved glucose uptake by enhancing GLUT4 translocation to the cell membrane, indicating its potential role in managing diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.